molecular formula C22H23N3O4S B14236942 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid CAS No. 365430-37-1

3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B14236942
CAS No.: 365430-37-1
M. Wt: 425.5 g/mol
InChI Key: NOJWXKXMIIISQL-UHFFFAOYSA-N
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Description

3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid is a complex organic compound that features a combination of pyridine, thiazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid typically involves multi-step organic reactionsThe tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be determined by the nature of these interactions and the downstream effects they trigger .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules that feature pyridine, thiazole, and benzoic acid moieties, such as:

Uniqueness

What sets 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid apart is the specific arrangement and substitution pattern of its functional groups, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds might not be as effective .

Properties

CAS No.

365430-37-1

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

3-[2-ethyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C22H23N3O4S/c1-5-17-25-18(13-7-6-8-15(11-13)20(26)27)19(30-17)14-9-10-23-16(12-14)24-21(28)29-22(2,3)4/h6-12H,5H2,1-4H3,(H,26,27)(H,23,24,28)

InChI Key

NOJWXKXMIIISQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)OC(C)(C)C)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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